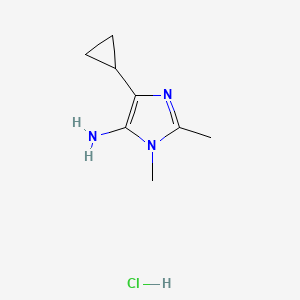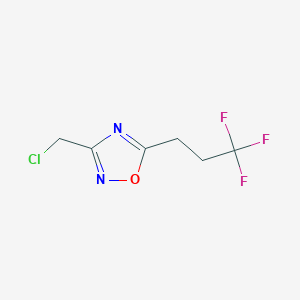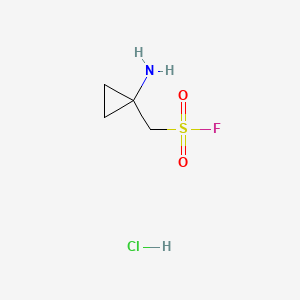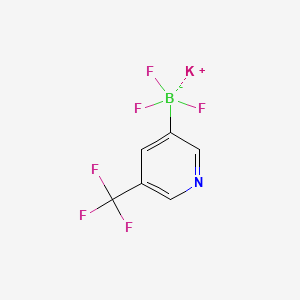
Potassium trifluoro(5-(trifluoromethyl)pyridin-3-yl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro[5-(trifluoromethyl)pyridin-3-yl]boranuide is a specialized organoboron compound known for its stability and reactivity. This compound is part of the trifluoroborate family, which is widely used in various chemical reactions due to its unique properties, such as moisture and air stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[5-(trifluoromethyl)pyridin-3-yl]boranuide typically involves the reaction of trifluoromethyl-substituted pyridine with boron trifluoride and potassium fluoride. The reaction is carried out under an inert atmosphere to prevent moisture and air from affecting the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro[5-(trifluoromethyl)pyridin-3-yl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form borohydrides.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include boronic acids, borohydrides, and various substituted boron compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Potassium trifluoro[5-(trifluoromethyl)pyridin-3-yl]boranuide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of potassium trifluoro[5-(trifluoromethyl)pyridin-3-yl]boranuide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can participate in cross-coupling reactions, forming stable carbon-boron bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the trifluoromethyl groups, which stabilize the boron center and enhance its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoro[6-(trifluoromethyl)pyridin-3-yl]boranuide
- Potassium trifluoro[5-(trifluoromethyl)thiophen-2-yl]boranuide
- Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate
Uniqueness
Potassium trifluoro[5-(trifluoromethyl)pyridin-3-yl]boranuide is unique due to its specific trifluoromethyl substitution pattern on the pyridine ring, which imparts distinct electronic properties and reactivity compared to other trifluoroborate compounds. This uniqueness makes it particularly valuable in specialized synthetic applications where precise control over reactivity and stability is required .
Propriétés
Formule moléculaire |
C6H3BF6KN |
|---|---|
Poids moléculaire |
253.00 g/mol |
Nom IUPAC |
potassium;trifluoro-[5-(trifluoromethyl)pyridin-3-yl]boranuide |
InChI |
InChI=1S/C6H3BF6N.K/c8-6(9,10)4-1-5(3-14-2-4)7(11,12)13;/h1-3H;/q-1;+1 |
Clé InChI |
JCKRPXBMWTYTOG-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC(=CN=C1)C(F)(F)F)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


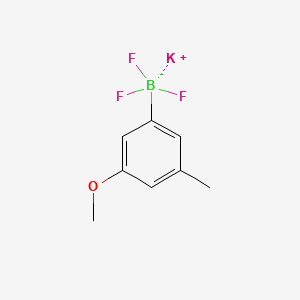
![2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethan-1-amine](/img/structure/B13454412.png)
![1,1-Difluoro-N-methylspiro[2.3]hexan-5-amine](/img/structure/B13454424.png)
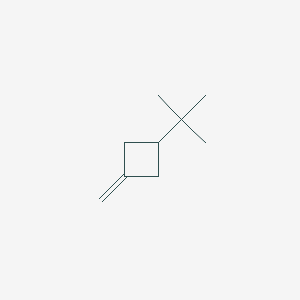
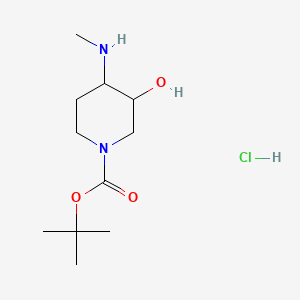
![Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate](/img/structure/B13454461.png)
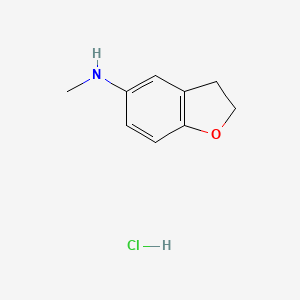
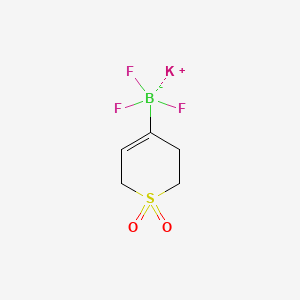
![Tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate](/img/structure/B13454475.png)

![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[3.1.1]heptane-1-carboxamide](/img/structure/B13454482.png)
